![molecular formula C17H23F3N2O B2885604 N-cyclohexyl-N-isopropyl-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 200059-01-4](/img/structure/B2885604.png)

N-cyclohexyl-N-isopropyl-N'-[3-(trifluoromethyl)phenyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

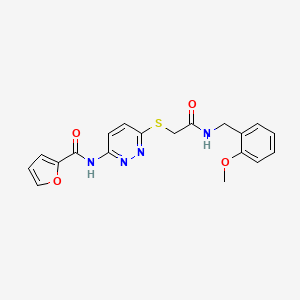

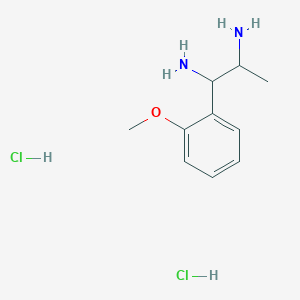

“N-cyclohexyl-N-isopropyl-N’-[3-(trifluoromethyl)phenyl]urea” is a chemical compound with the linear formula C17H23F3N2O . It has a molecular weight of 328.381 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas . This method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of an organic co-solvent . This methodology has been used to synthesize a variety of N-substituted ureas in good to excellent yields with high chemical purity .Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-N-isopropyl-N’-[3-(trifluoromethyl)phenyl]urea” is defined by its linear formula, C17H23F3N2O . The CAS Number for this compound is 200059-01-4 .Aplicaciones Científicas De Investigación

1. Medicinal Chemistry Applications

- Soluble Epoxide Hydrolase Inhibitors : N,N'-disubstituted ureas with a conformationally restricted cyclohexane structure have been found effective as soluble epoxide hydrolase (sEH) inhibitors. These compounds exhibit low nanomolar to picomolar activities against recombinant human sEH and demonstrate improved metabolic stability compared to previous sEH inhibitors (Hwang et al., 2007).

2. Environmental Science

- Analysis of Triclocarban : Triclocarban, a urea derivative, is a widely used antimicrobial additive in personal care products. A study introduced a liquid chromatography electrospray ionization mass spectrometry method for determining triclocarban concentrations in aquatic environments, highlighting its presence as an underreported contaminant (Halden & Paull, 2004).

3. Synthetic Chemistry

- Synthesis of Polymerizable Carbodiimides : N-(p- or m-Vinylphenyl)-N′-isopropyl- and cyclohexylcarbodiimides have been synthesized and used to create vinyl polymers bearing carbodiimide units. These polymers act as a dehydrative coupling agent in reactions like peptide linkages formation (Kamogawa et al., 1979).

- Mechanosynthesis of Sulfonyl-(thio)ureas : Mechanochemistry has been applied for the first time to conduct the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs, in good to excellent yields. This represents a significant advancement in the field of green chemistry (Tan et al., 2014).

Mecanismo De Acción

The mechanism of action of (thio)urea derivatives, including “N-cyclohexyl-N-isopropyl-N’-[3-(trifluoromethyl)phenyl]urea”, involves their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Safety and Hazards

Propiedades

IUPAC Name |

1-cyclohexyl-1-propan-2-yl-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O/c1-12(2)22(15-9-4-3-5-10-15)16(23)21-14-8-6-7-13(11-14)17(18,19)20/h6-8,11-12,15H,3-5,9-10H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXLPUGONPOGIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCCCC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-N-isopropyl-N'-[3-(trifluoromethyl)phenyl]urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]ethanone](/img/structure/B2885525.png)

![benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate](/img/structure/B2885531.png)

![N-[2-[4-(1-Acetylazepan-2-yl)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2885535.png)

![1,6-Dimethyl-4-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2885537.png)

![3-[3-(1H-imidazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2885544.png)